molecular formula C10H9N3O2 B13488833 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid

Katalognummer: B13488833
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: JRLAFBXUPJFEIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid typically involves the reaction of a benzoic acid derivative with a triazole precursor. One common method is the reaction of 3-(chloromethyl)benzoic acid with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring .

Wissenschaftliche Forschungsanwendungen

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes by coordinating with the heme iron, thereby affecting the metabolism of various substrates . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid is unique due to its specific combination of a triazole ring and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

3-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-3-1-2-7(4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13)

InChI-Schlüssel

JRLAFBXUPJFEIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=NC=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.